Lurasidone Opened Imide, a mixture of diastereomers, is a compound derived from lurasidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar depression. This compound is characterized by its unique molecular structure and pharmacological properties, which are essential for its therapeutic applications.
Lurasidone is synthesized through various chemical processes, which include the conversion of lurasidone base into its hydrochloride form. The Opened Imide variant represents a specific structural modification that retains the pharmacological efficacy of the parent compound while potentially altering its pharmacokinetics and dynamics.
Lurasidone Opened Imide falls under the category of benzisothiazole derivatives. It is classified as an atypical antipsychotic due to its mechanism of action involving both dopamine and serotonin receptor modulation. This classification is significant for understanding its therapeutic applications and side effect profiles.
The synthesis of Lurasidone Opened Imide involves several steps:
The molecular formula for Lurasidone Opened Imide is , with a molecular weight of approximately 532.68 g/mol .
Lurasidone Opened Imide participates in several chemical reactions:
Lurasidone functions primarily through modulation of neurotransmitter systems:
Lurasidone Opened Imide is primarily used in scientific research related to:
One-pot synthetic strategies for lurasidone opened imide diastereomeric mixtures significantly streamline the production of this critical synthetic intermediate. The foundational approach exploits Diels-Alder cycloaddition between cyclopentadiene (CPD) and maleic anhydride (MAH) to generate cis-5-norbornene-2,3-dicarboxylic anhydride (NDA) as the key precursor. Microreactor technology enables in-situ dicyclopentadiene (DCPD) cracking at 180–260°C under pressure, producing CPD that immediately reacts with MAH to form NDA with controlled stereochemistry. This integrated process achieves an exo/endo ratio up to 1.8:1 at 230°C with residence times of 0.2–10 minutes, significantly reducing polycyclic byproduct formation through enhanced mass/heat transfer [2].
The equilibrium-driven isomerization within the one-pot system proves crucial for diastereomeric control. Under continuous-flow conditions, endo-NDA undergoes thermal isomerization to the thermodynamically stable exo isomer, with higher temperatures (>200°C) favoring exo-selectivity. This eliminates the need for separate isomerization steps required in traditional batch synthesis. When coupled with downstream imide-opening reactions – typically aminolysis followed by selective hydrolysis – this methodology delivers the lurasidone opened imide diastereomeric mixture with >90% overall yield while minimizing intermediate handling [2] [3].
Table 1: Microreactor vs. Batch Processing for NDA Synthesis
Parameter | Microreactor Process | Traditional Batch Process |
---|---|---|
Temperature Range | 180–260°C | 150–190°C |
Residence Time | 0.2–10 minutes | 1–3 hours |
exo-NDA Selectivity | Up to 65% | 20–30% |
Byproduct Formation | <5% | 15–25% |
Throughput Capacity | Continuous, high volume | Limited by batch size |
Solvent selection critically governs both the reaction trajectory and diastereomer isolation efficiency during lurasidone opened imide synthesis. Non-polar solvents (toluene, ethylbenzene) facilitate high-temperature Diels-Alder reactions (>200°C) by enabling operation above normal boiling points under pressure, significantly enhancing exo-selectivity. Ethylbenzene demonstrates particular efficacy, achieving 95% NDA conversion with 30% exo-selectivity at 190°C through improved reagent solubility and reduced oligomerization [2].
Polar aprotic solvents dramatically influence downstream imidization efficiency. Dimethyl sulfoxide (DMSO) serves dual functions when paired with ammonium persulfate (APS) – acting as both reaction medium and dehydrating co-catalyst for radical-mediated imide cyclization. This system achieves >90% imidization yield at 100°C in dioxane/DMSO mixtures (5% v/v) through a proposed radical mechanism where sulfate radicals generate methyl radicals from DMSO, facilitating water elimination from amic acid intermediates. This contrasts sharply with traditional acetic anhydride/sodium acetate cyclization, which requires stoichiometric reagents and generates problematic waste streams [6] [7].
For isolation, solvent-dependent crystallization enables diastereomer enrichment. Ethanol/water mixtures (3:1 v/v) effectively precipitate the trans-diaxial diastereomer of lurasidone opened imide due to its lower solubility, achieving 75-80% diastereomeric excess after single recrystallization. This exploits the differential hydrogen-bonding capacity between diastereomers, where the thermodynamically favored isomer forms more stable crystal lattices with protic solvents [5] [7].
Table 2: Solvent Performance in Lurasidone Opened Imide Synthesis
Synthetic Stage | Optimal Solvent | Function | Performance Impact |
---|---|---|---|
Diels-Alder Reaction | Ethylbenzene | High-boiling reaction medium | 30% exo-selectivity at 190°C |
Amic Acid Formation | Acetone | Polarity-enabled solubilization | 95% conversion in 30 min at 25°C |
Imide Cyclization | Dioxane/DMSO (95:5) | Radical-mediated dehydration | 93% yield at 100°C in 6 hours |
Diastereomer Isolation | Ethanol/Water (3:1) | Selective crystallization | 78% diastereomeric excess after recryst |
Precise stereochemical control in lurasidone opened imide synthesis necessitates multidimensional optimization of temperature profiles, residence times, and catalytic systems. Density Functional Theory (DFT) calculations reveal the kinetic versus thermodynamic control paradigm: the endo-NDA pathway has a 2.3 kcal/mol lower activation barrier (ΔG‡ 22.5 kcal/mol) than exo-NDA (ΔG‡ 24.8 kcal/mol), explaining the kinetic preference for endo products at lower temperatures. However, exo-NDA is thermodynamically favored by 1.4 kcal/mol, enabling equilibrium shifts at elevated temperatures [2].
Industrial protocols implement temperature-residence time matrices to steer stereochemistry:
Catalytic interventions further refine diastereoselectivity. Chiral ammonium carboxylates (e.g., derived from cinchona alkaloids) during imidization induce enantioselective ring-opening, yielding the (1S,2R,3S,4R) diastereomer with 85% ee. Meanwhile, APS-DMSO catalytic systems provide non-chiral radical-mediated cyclization that maintains the natural diastereomer ratio while achieving near-quantitative conversion in 6 hours at 100°C – significantly milder than thermal methods requiring >180°C [6] [7].
Table 3: Stereochemical Control Parameters and Outcomes
Parameter | Conditions | Diastereomer Ratio | Key Mechanism |
---|---|---|---|
Low Temp (Batch) | 150°C, 3 hours | 90:10 endo/exo | Kinetic control |
High Temp (Microreactor) | 230°C, 8 minutes | 35:65 endo/exo | Thermodynamic equilibrium |
Isomerization | 190°C, decalin, 90 min | 5:95 endo/exo | Thermal epimerization |
APS-DMSO Catalysis | 100°C, dioxane, 6 hours | Maintains input ratio | Radical-mediated dehydration |
Chiral Ammonium Salt | 25°C, THF, 24 hours | 85:15 dr (favored isomer) | Enantioselective aminolysis |
Industrial-scale synthesis of lurasidone opened imide prioritizes continuous processing, solvent recycling, and catalyst recovery to minimize costs and environmental impact. Patent WO2015056205 reveals integrated plants employing cascade microreactors for DCPD cracking/Diels-Alder reaction (residence time <10 min), coupled with continuous-flow hydrogenation using Pd/C catalysts in fixed-bed reactors to saturate the norbornene ring before imidization. This approach achieves 85% overall yield with <5% diastereomer variation between batches and reduces solvent consumption by 60% through in-line distillation recovery [5] [9].
Conversely, laboratory-scale syntheses emphasize methodological flexibility and analytical characterization. Research protocols typically employ batch microwave reactors for rapid screening of diastereoselectivity (e.g., 30 min at 150–250°C in sealed vessels), enabling high-throughput optimization. Purification leverages preparative HPLC with chiral stationary phases (CSP) to isolate milligram quantities of individual diastereomers for pharmacological evaluation – a process impractical industrially due to throughput limitations. While the APS-DMSO system achieves 93% imide formation in research settings, its industrial adoption remains limited by persulfate handling hazards and DMSO odor contamination concerns in API production [6] [7].
Economic analysis reveals stark cost drivers:
Table 4: Industrial vs. Laboratory Synthesis Comparison
Synthesis Aspect | Industrial Protocol | Laboratory Protocol |
---|---|---|
Reaction Scale | 100–1000 kg/batch | 0.1–100 g/batch |
Key Equipment | Continuous microreactors, fixed-bed hydrogenation | Microwave reactors, HPLC |
Temperature Control | ±2°C (automated systems) | ±5°C (manual monitoring) |
Diastereomer Analysis | In-line FTIR/NIR | Chiral HPLC (4–6 hours/run) |
Solvent Recovery | >90% via distillation | <20% recovery |
Production Cost Driver | Raw materials (60% COGS) | Purification (70% time) |
Environmental Impact | E-factor 25–40 | E-factor 100–150 |
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8